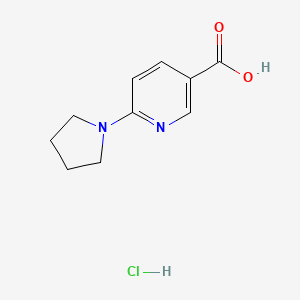

6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLIMAWRZRNWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- Procedure : Halogenated pyridine-3-carboxylic acid derivatives (e.g., 6-chloropyridine-3-carboxylic acid esters) are reacted with pyrrolidine under reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions : Use of a base like potassium carbonate (K2CO3) to facilitate substitution; reaction temperatures typically range from room temperature to reflux (~70-100°C).

- Outcome : The halogen atom at the 6-position is replaced by the pyrrolidin-1-yl group, yielding 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid esters or acids after hydrolysis.

Palladium-Catalyzed Buchwald-Hartwig Amination

- Catalysts and Ligands : Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF).

- Reagents : 6-Bromo or 6-chloropyridine-3-carboxylic acid derivatives are coupled with pyrrolidine.

- Reaction Conditions : Typically conducted in DMF or a mixture of DMF and water under inert atmosphere (nitrogen or argon) at elevated temperatures (70-140°C).

- Advantages : High regioselectivity and yields; mild conditions preserve sensitive functional groups.

- Example : One reported method involves stirring 6-bromo-4-phenylquinazolin-2(1H)-one with pyrrolidinyl boronic acid under Pd catalysis at 100°C for 0.5 h, yielding 55% of the coupled product.

Cross-Coupling Using Organometallic Reagents

- Organometallic Intermediates : Preparation of pyridyl boronic acids or esters (e.g., 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid pinacol ester) via lithiation and subsequent borylation.

- Coupling Partners : These boronic acids are coupled with aryl halides under Pd catalysis.

- Reaction Conditions : Use of bases such as cesium carbonate (Cs2CO3), copper(I) chloride (CuCl), and palladium acetate (Pd(OAc)2) in DMF at 100°C under inert atmosphere.

- Yield : Moderate to good yields (55-92%) depending on substrate and conditions.

Hydrolysis and Salt Formation

- After the introduction of the pyrrolidinyl group, ester intermediates are hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the free carboxylic acid.

- Acidification with hydrochloric acid (HCl) precipitates the hydrochloride salt.

- This step often involves stirring the acidic aqueous suspension for extended periods (up to 48 hours) at room temperature to ensure complete salt formation and purity.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine, K2CO3, DMF, reflux | 50-70 | Simple, cost-effective, moderate yields |

| Buchwald-Hartwig amination | Pd(PPh3)4 or Pd(OAc)2 + DPPF, pyrrolidine, DMF, 70-140°C | 55-92 | High regioselectivity, suitable for scale-up |

| Organoboron coupling | 6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid, Pd catalyst, Cs2CO3, CuCl, DMF, 100°C | 55-92 | Versatile for complex derivatives |

| Hydrolysis and salt formation | Aqueous NaOH followed by HCl acidification | 58-75 | Essential for obtaining hydrochloride salt form |

Research Findings and Optimization Notes

- Catalyst Selection : Palladium catalysts with bulky phosphine ligands (e.g., DPPF) improve coupling efficiency and selectivity.

- Reaction Atmosphere : Inert atmosphere (nitrogen or argon) prevents catalyst degradation and side reactions.

- Temperature Control : Elevated temperatures accelerate coupling but require monitoring to avoid decomposition.

- Base Choice : Carbonate bases (K2CO3, Cs2CO3) are preferred for their mildness and effectiveness.

- Purification : Silica gel column chromatography using ethyl acetate/hexane mixtures is standard for isolating pure products.

- Hydrolysis Conditions : Mild basic hydrolysis followed by acidification ensures high purity of the carboxylic acid hydrochloride salt.

- Yields : Reported yields vary from moderate (around 50%) to high (above 90%) depending on substrate purity, catalyst system, and reaction optimization.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products Formed:

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been investigated for its role as a lead compound in the development of new pharmacological agents. Its structural features allow for modifications that can enhance its efficacy and selectivity towards certain biological targets.

GPBAR1 Agonism

Recent studies have identified derivatives of 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride that act as potent agonists of the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic regulation and inflammatory responses, making it a target for treating conditions such as type 2 diabetes and obesity. Compounds derived from this scaffold have demonstrated selective activation of GPBAR1 while avoiding cross-reactivity with other bile acid receptors, which is crucial for minimizing side effects associated with non-selective agonists .

Table 1: Efficacy of GPBAR1 Agonists Derived from Pyridine Compounds

| Compound | EC50 (µM) | Selectivity | Notes |

|---|---|---|---|

| Compound 9 | 3.5 | High | Induces pro-glucagon expression |

| Compound 10 | 4.0 | Moderate | Good metabolic stability |

Anti-inflammatory Properties

The compound's ability to inhibit pathways associated with inflammation has also been explored. It has been shown to inhibit the activity of IκB kinases (IKK), which play a critical role in the NF-κB signaling pathway, a key regulator of inflammatory responses. This inhibition can lead to decreased transcription of pro-inflammatory cytokines, which are implicated in various inflammatory and autoimmune diseases .

Therapeutic Potential in Inflammatory Diseases

Given its mechanism of action, derivatives of this compound could be beneficial in treating conditions such as:

- Rheumatoid arthritis

- Inflammatory bowel disease

- Chronic obstructive pulmonary disease (COPD)

- Psoriasis

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. By modulating neuroinflammatory processes, these compounds could potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound's derivatives, highlighting their biological activities and potential clinical applications.

Synthesis and Structure-Activity Relationship (SAR)

A study focused on synthesizing novel analogues revealed that modifications to the pyridine ring significantly affected binding affinity and biological activity. For instance, introducing different substituents on the pyrrolidinyl group enhanced receptor binding, suggesting a clear structure-activity relationship that can guide future drug design efforts .

Table 2: Structure-Activity Relationship Data

| Compound | R Group | Binding Affinity (nM) | Activity |

|---|---|---|---|

| Compound A | p-Cl | 54.3 | High |

| Compound B | p-CN | 167.8 | Moderate |

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Heterocyclic Core Modifications

- Pyridine vs. This increases molecular weight (242.67 vs. 229.66 g/mol) and may alter solubility .

- Pyrimidine Derivatives: Analogs like 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride (CAS 1093296-15-1) feature a pyrimidine core, which has two non-adjacent nitrogen atoms. This modification could reduce basicity compared to pyridine derivatives .

Substituent Effects

- Carboxylic Acid vs.

Amine Ring Variations

- Pyrrolidine vs. Diazepane : Substituting pyrrolidine (5-membered ring) with diazepane (7-membered ring with two nitrogens) in 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride increases molecular weight (257.72 vs. 229.66 g/mol) and may enhance conformational flexibility, impacting receptor binding .

Physicochemical and Commercial Considerations

- Solubility : The hydrochloride salt of the target compound improves water solubility, whereas ester or nitrile analogs are more lipophilic.

- Purity and Availability : While the target compound is discontinued, analogs like 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride remain available at high purity (≥95%) .

- Safety: Limited GHS classification data exist for most analogs, though 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride’s safety sheet recommends standard handling precautions .

Biological Activity

6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.218 g/mol

- CAS Number : 210963-94-3

Antimicrobial Properties

Research indicates that pyridine derivatives, including 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid, exhibit potent antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria. For instance, related pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In preclinical studies, it was found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival, thus promoting cancer cell death .

The biological activity of 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid is attributed to its ability to interact with various biological targets:

- Protein Binding : The compound can form covalent bonds with nucleophilic sites in proteins, influencing their function and stability.

- Signal Transduction Pathways : It modulates pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression .

- Antioxidative Properties : The compound has shown potential in activating nuclear factor erythroid 2-related factor 2 (Nrf2), leading to enhanced antioxidative responses.

Case Studies and Research Findings

Several studies have investigated the efficacy of 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid in various contexts:

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial effects of several pyridine derivatives against common bacterial strains. The results indicated that compounds similar to 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA) .

Study on Cancer Cell Lines

In a separate investigation focused on cancer treatment, researchers treated several human cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects at micromolar concentrations .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a halogenated pyridine derivative (e.g., 6-chloropyridine-3-carboxylic acid) with pyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate). The reaction is followed by acidification with hydrochloric acid to form the hydrochloride salt. Key steps include:

- Reaction Setup : Reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Purification : Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol) to isolate the free base, followed by HCl salt precipitation .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the pyrrolidine ring substitution pattern and carboxylic acid proton environment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify C, H, N, and Cl content to validate stoichiometry of the hydrochloride salt .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to precipitate the hydrochloride salt.

- Ion-Exchange Chromatography : For removing unreacted pyrrolidine or residual acids.

- Liquid-Liquid Extraction : Adjust pH to 2–3 (using HCl) to partition the compound into the aqueous phase, followed by lyophilization .

Q. How can researchers assess the solubility profile of this compound in various solvents?

- Methodological Answer : Perform gravimetric solubility testing :

- Prepare saturated solutions in water, ethanol, DMSO, and PBS (pH 7.4).

- Shake at 25°C for 24 hours, filter, and quantify dissolved compound via UV-Vis spectroscopy (at λmax ~260 nm) or HPLC.

- Key Insight : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, base strength) using a factorial design.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediate species.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-target interactions.

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of homologous targets .

Q. How can computational modeling aid in predicting the compound’s reactivity or stability?

- Methodological Answer :

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways (e.g., hydrolysis of the pyrrolidine ring).

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments.

- Machine Learning : Train models on existing reaction datasets to predict optimal synthetic routes .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).

- Stereochemical Analysis : Verify enantiopurity via chiral HPLC, as impurities in diastereomers may skew results.

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and varied pH (1–13) for 1–4 weeks.

- LC-MS Stability Monitoring : Track degradation products (e.g., decarboxylation or ring-opening derivatives).

- Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf-life at 25°C based on high-temperature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.